(Propane-1,1-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propane-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,1-diyl)bis(trimethylstannane) typically involves the reaction of propane-1,1-diyl dihalides with trimethylstannane reagents. One common method is the reaction of propane-1,1-diyl dibromide with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of (Propane-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (Propane-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.
Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Typical nucleophiles include halides and alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted propane derivatives.
Coupling Reactions: Coupled organic products with new carbon-carbon bonds.
Scientific Research Applications
(Propane-1,1-diyl)bis(trimethylstannane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (Propane-1,1-diyl)bis(trimethylstannane) involves its ability to form stable organotin intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is largely influenced by the electronic properties of the trimethylstannane groups and the propane backbone .
Comparison with Similar Compounds
- (Propane-1,2-diyl)bis(trimethylstannane)
- (Butane-1,1-diyl)bis(trimethylstannane)
- (Ethane-1,1-diyl)bis(trimethylstannane)
Comparison: (Propane-1,1-diyl)bis(trimethylstannane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, (Propane-1,2-diyl)bis(trimethylstannane) has a different spatial arrangement, affecting its reactivity in coupling reactions. Similarly, (Butane-1,1-diyl)bis(trimethylstannane) and (Ethane-1,1-diyl)bis(trimethylstannane) have varying chain lengths, influencing their chemical behavior and applications .
Properties
CAS No. |
71000-62-9 |
---|---|
Molecular Formula |
C9H24Sn2 |
Molecular Weight |
369.71 g/mol |
IUPAC Name |
trimethyl(1-trimethylstannylpropyl)stannane |
InChI |
InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1H,3H2,2H3;6*1H3;; |
InChI Key |
TXRKJNXMPYMSJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.